molecular formula C32H31N5O5S B2746762 N-(2H-1,3-benzodioxol-5-yl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide CAS No. 1219368-77-0

N-(2H-1,3-benzodioxol-5-yl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide

Cat. No. B2746762
CAS RN: 1219368-77-0
M. Wt: 597.69
InChI Key: IOSKSKWTEJYRBY-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide is a useful research compound. Its molecular formula is C32H31N5O5S and its molecular weight is 597.69. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

The compound is part of a broader category of chemicals that have been synthesized and studied for their biological properties. For instance, research has explored the synthesis and biological properties of related compounds, such as 3-phenyl- and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines. These studies have revealed that such compounds can inhibit monoamine oxidase (MAO) activity and possess moderate antitumor activities against mouse tumor models, such as Ehrlich ascites carcinoma (EAC) and sarcoma 180 (Markosyan et al., 2008).

Anticancer and Antimicrobial Activities

Further research has focused on the synthesis of derivatives with potential anticancer and antimicrobial activities. For example, new 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one derivatives exhibited significant anti-monoamine oxidase and antitumor activities (Markosyan et al., 2015). Another study focused on green synthesis methods for compounds like 3-methyl-2-(((1-methyl-1H-benzo[d]imidazol-2-yl) thio) methyl) quinazolin-4(3H)-one, showing potential as chemotherapeutic agents through molecular docking and anticancer effect studies (Laxminarayana et al., 2021).

Antibacterial and Antifungal Activities

Novel imidazolidineiminothione, imidazolidin-2-one, and imidazoquinoxaline derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing significant activities against various microbial strains (Ammar et al., 2016).

Methodological Advances

The research also encompasses methodological advances in the synthesis of related compounds. For example, the use of DDQ in mechanochemical C–N coupling reactions has been reported to facilitate the synthesis of 1,2-disubstituted benzimidazoles and quinazolin-4(3H)-ones under solvent-free conditions, showcasing an innovative approach to chemical synthesis (Bera et al., 2022).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-oxo-2-[3-oxo-3-(2-phenylethylamino)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N5O5S/c1-2-27(30(39)34-21-12-14-25-26(18-21)42-19-41-25)43-32-36-23-11-7-6-10-22(23)29-35-24(31(40)37(29)32)13-15-28(38)33-17-16-20-8-4-3-5-9-20/h3-12,14,18,24,27H,2,13,15-17,19H2,1H3,(H,33,38)(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSKSKWTEJYRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C5=NC(C(=O)N53)CCC(=O)NCCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2H-1,3-benzodioxol-5-yl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide

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